Cas no 102153-71-9 (2-Iodo-3-nitronaphthalene)

2-Iodo-3-nitronaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene,2-iodo-3-nitro-
- 2-Iodo-3-nitronaphthalene
- 102153-71-9
- BB 0260384
- FT-0677526
- Naphthalene, 2-iodo-3-nitro-
- DTXSID20649854
- AKOS015853628
-
- MDL: MFCD06656539
- インチ: 1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H
- InChIKey: POLBDBRAOAFURG-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C2C=CC=CC2=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 298.94400
- どういたいしつりょう: 298.94433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.899
- ふってん: 389.5 ºC at 760 mmHg
- フラッシュポイント: 189.3ºC
- 屈折率: 1.74
- PSA: 45.82000
- LogP: 3.87580
2-Iodo-3-nitronaphthalene セキュリティ情報
2-Iodo-3-nitronaphthalene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-Iodo-3-nitronaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016644-100mg |
2-Iodo-3-nitronaphthalene |
102153-71-9 | 98% | 100mg |
4697.0CNY | 2021-07-13 | |
TRC | I737540-2mg |
2-Iodo-3-nitronaphthalene |
102153-71-9 | 2mg |
$ 65.00 | 2022-06-04 | ||
TRC | I737540-10mg |
2-Iodo-3-nitronaphthalene |
102153-71-9 | 10mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016644-100mg |
2-Iodo-3-nitronaphthalene |
102153-71-9 | 98% | 100mg |
4697CNY | 2021-05-07 | |
TRC | I737540-1mg |
2-Iodo-3-nitronaphthalene |
102153-71-9 | 1mg |
$ 50.00 | 2022-06-04 | ||
A2B Chem LLC | AA08587-100mg |
Naphthalene, 2-iodo-3-nitro- |
102153-71-9 | 98% | 100mg |
$390.00 | 2024-04-20 |
2-Iodo-3-nitronaphthalene 関連文献
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1. 332. The synthesis of 2 : 3-6 : 7-dibenzodiphenylene, and a note on the reaction of 1-bromo-2-iodonaphthalene with magnesiumE. R. Ward,B. D. Pearson J. Chem. Soc. 1959 1676
-
2. CCCCXL.—Nitro-derivatives of naphthalene, tetrahydronaphthalene, and dinaphthylWilliam Murdoch Cumming,George Howie J. Chem. Soc. 1931 3176
-
Herbert H. Hodgson,Reginald L. Elliott J. Chem. Soc. 1937 123
-
4. 331. The synthesis of 2 : 3-6 : 7-dibenzodiphenyleneR. F. Curtis,G. Viswanath J. Chem. Soc. 1959 1670
2-Iodo-3-nitronaphthaleneに関する追加情報
Comprehensive Overview of 2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9): Properties, Applications, and Industry Insights
2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9) is a halogenated nitroaromatic compound that has garnered significant attention in organic synthesis and material science. With the increasing demand for specialty chemicals in pharmaceuticals, agrochemicals, and advanced materials, this compound serves as a versatile intermediate. Its unique molecular structure, featuring both iodo and nitro functional groups, enables diverse chemical transformations, making it valuable for C–C coupling reactions and heterocycle synthesis.
The compound’s physicochemical properties include a molecular weight of 299.09 g/mol and a distinct yellow crystalline appearance. Researchers often highlight its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are pivotal in drug discovery. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce hazardous byproducts, aligning with sustainable chemical practices.
In the context of high-performance materials, 2-Iodo-3-nitronaphthalene contributes to the development of organic semiconductors and photovoltaic devices. Its electron-withdrawing nitro group enhances charge transport properties, a feature exploited in OLEDs and sensor technologies. Industry reports suggest growing applications in flexible electronics, where its derivatives improve device efficiency.
From an analytical perspective, advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize its purity and stability. Storage recommendations typically emphasize protection from light and moisture to prevent degradation. As regulatory frameworks evolve, compliance with REACH and GLP standards remains critical for commercial distribution.
Market insights reveal that 2-Iodo-3-nitronaphthalene is increasingly sourced for custom synthesis projects, driven by R&D investments in precision medicine and catalysis. FAQs from academic and industrial circles often focus on its handling precautions, scalability, and alternatives for solvent-free reactions. These discussions reflect broader shifts toward eco-friendly methodologies in chemical manufacturing.
In summary, 2-Iodo-3-nitronaphthalene (CAS No. 102153-71-9) exemplifies the intersection of innovation and utility in modern chemistry. Its adaptability across multiple sectors underscores its importance as a building block for next-generation technologies, while ongoing research continues to expand its potential applications.
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